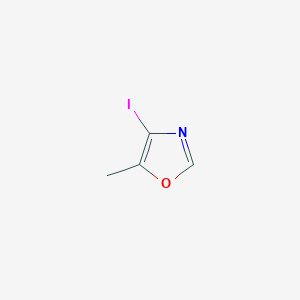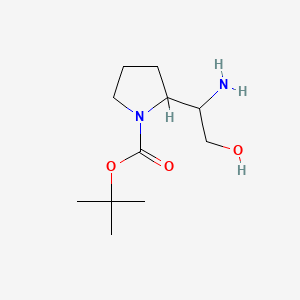![molecular formula C6H5Cl3N4 B13588175 4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride](/img/structure/B13588175.png)
4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride is a heterocyclic compound that belongs to the class of imidazoles. This compound is characterized by the presence of chlorine atoms at positions 4 and 7, and a methyl group at position 1 on the imidazo[4,5-d]pyridazine ring system. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
4,7-Dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The chlorine atoms at positions 4 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4,7-Dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
4,7-Dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride can be compared with other similar compounds, such as:
4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine: This compound has a similar structure but differs in the position of the chlorine atoms and the ring system.
1H-Imidazo[4,5-d]pyridazine-2,4,7-triamine: This compound has additional amine groups, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a variety of research applications.
Propiedades
Fórmula molecular |
C6H5Cl3N4 |
|---|---|
Peso molecular |
239.5 g/mol |
Nombre IUPAC |
4,7-dichloro-3-methylimidazo[4,5-d]pyridazine;hydrochloride |
InChI |
InChI=1S/C6H4Cl2N4.ClH/c1-12-2-9-3-4(12)6(8)11-10-5(3)7;/h2H,1H3;1H |
Clave InChI |
QPJANEPRCWNFRM-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C(=NN=C2Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13588093.png)





![6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid](/img/structure/B13588149.png)
![4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B13588150.png)




aminehydrochloride](/img/structure/B13588167.png)

